molecular formula C20H15N B14003235 2-(Fluoren-9-ylidenemethyl)aniline CAS No. 2090-73-5

2-(Fluoren-9-ylidenemethyl)aniline

Cat. No.: B14003235
CAS No.: 2090-73-5
M. Wt: 269.3 g/mol
InChI Key: ZQXBHQGLCJAUEU-UHFFFAOYSA-N
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Description

2-(Fluoren-9-ylidenemethyl)aniline is an organic compound that features a fluorenylidene group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Fluoren-9-ylidenemethyl)aniline typically involves the reaction of fluorenone with aniline in the presence of a base. The reaction proceeds through a condensation mechanism, where the carbonyl group of fluorenone reacts with the amino group of aniline to form the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in a solvent such as ethanol or methanol .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Fluoren-9-ylidenemethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Fluoren-9-ylidenemethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Fluoren-9-ylidenemethyl)aniline in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aromatic and amine functionalities. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Fluoren-9-ylidenemethyl)aniline is unique due to the combination of the fluorenylidene and aniline moieties, which imparts distinct electronic and steric properties. This makes it a valuable compound for applications requiring specific electronic characteristics and reactivity .

Properties

CAS No.

2090-73-5

Molecular Formula

C20H15N

Molecular Weight

269.3 g/mol

IUPAC Name

2-(fluoren-9-ylidenemethyl)aniline

InChI

InChI=1S/C20H15N/c21-20-12-6-1-7-14(20)13-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h1-13H,21H2

InChI Key

ZQXBHQGLCJAUEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42)N

Origin of Product

United States

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